trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
UEFUJMMDLGDXLQ-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC(=C2)C |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
| Step | Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| A | Preparation of m-tolyl-substituted alkene (m-methylstyrene) | Starting from m-tolyl precursors | Purity critical for selectivity |
| B | Generation of ethyl diazoacetate | Diazotization of ethyl glycinate derivatives | Freshly prepared for reactivity |
| C | Cyclopropanation reaction | Reaction of ethyl diazoacetate with m-methylstyrene in presence of catalyst (Fe/NGR or transition metal complex) | Solvent: dimethoxyethane or benzene; Temperature: ~60°C; Time: 4 h |
| D | Workup | Aqueous acid washes, extraction with organic solvents (methylene chloride, ether), drying over magnesium sulfate | Removal of catalyst and byproducts |
| E | Purification | Vacuum distillation or recrystallization | Isolation of trans isomer |
Reaction Conditions and Yields
| Parameter | Value | Effect on Reaction |
|---|---|---|
| Catalyst type | Fe/Phen@C-800 (heterogeneous iron catalyst) | High yield, moderate trans selectivity |
| Solvent | Dimethoxyethane, benzene | Minimal influence on yield or diastereoselectivity |
| Temperature | 60°C | Optimal for good yield |
| Reaction time | 4 hours | Sufficient for complete conversion |
| Olefin to diazo ratio | 5:1 preferred | Reduces homocoupling byproducts (<5%) |
| Water content | Slightly wet solvents tolerated | Minor decrease in yield |
Notes on Diastereoselectivity
Analytical and Purification Techniques
- Extraction: Acid-base aqueous washes to remove impurities and catalyst residues.
- Drying: Over anhydrous magnesium sulfate or sodium sulfate.
- Chromatography: Alumina column chromatography to separate isomers if necessary.
- Recrystallization: From isopropyl ether or similar solvents to enrich trans isomer purity.
- Vacuum distillation: For volatile esters to obtain pure product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, open-chain structures
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropanecarboxylates
Substituent Effects on Physical and Chemical Properties
The table below compares trans-ethyl 2-(m-tolyl)cyclopropanecarboxylate with analogs differing in substituent groups:
Key Observations :
- Substituent Polarity : The m-tolyl group (moderately lipophilic) contrasts with the electron-donating 4-methoxyphenyl (enhanced solubility) and the electron-withdrawing thiazolyl (increased reactivity in cross-coupling reactions) .
- Boiling Points : Higher boiling points correlate with bulkier substituents (e.g., m-tolyl vs. phenyl) due to increased van der Waals interactions .
- Synthetic Utility : Thiazolyl and formyl derivatives are more reactive in nucleophilic or electrophilic reactions compared to aryl-substituted analogs .
Reactivity and Functionalization
- Acid Hydrolysis : The ethyl ester group in This compound can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/MeOH), similar to its thiazolyl analog .
- Ring-Opening Reactions : Unlike ethyl 2-formylcyclopropanecarboxylate , which undergoes aldol additions, m-tolyl-substituted cyclopropanes exhibit stability toward ring-opening due to steric hindrance from the aryl group .
- Catalytic Applications: The trans-configuration of m-tolyl derivatives enables stereospecific transformations, as seen in rhodium-catalyzed annulations of aminocyclopropanes .
Stereochemical Considerations
- Cis/Trans Isomerism : The trans-isomer of ethyl 2-(m-tolyl)cyclopropanecarboxylate is thermodynamically favored during synthesis, analogous to trans-2-phenylcyclopropanecarboxylates .
- Resolution Methods : Chiral separation techniques (e.g., chromatography) are required for enantiopure forms, as seen in cyclohexyl analogs .
Biological Activity
trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate is an organic compound characterized by its cyclopropane structure, featuring an ethyl ester group and a meta-tolyl substituent. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.
Chemical Structure and Properties
The compound's unique (1S,2S) stereochemistry plays a crucial role in its biological activity. The spatial arrangement of the substituents around the cyclopropane ring influences its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, which can be summarized as follows:
- Enzyme Interactions : The compound may act as a substrate for different enzymes, potentially altering metabolic pathways within biological systems.
- Therapeutic Potential : There is emerging interest in its anti-inflammatory and analgesic effects, suggesting possible applications in pain management and inflammation-related conditions.
Study on Enzyme Interactions
A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, leading to significant changes in metabolic processes. This modulation could be beneficial for developing therapeutic agents targeting metabolic disorders.
Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in cultured cells, indicating its potential as an anti-inflammatory agent.
The mechanism through which this compound exerts its biological effects involves:
- Targeting Specific Enzymes : The compound interacts with enzymes that play pivotal roles in inflammation and pain signaling pathways.
- Influencing Metabolic Pathways : By acting as a substrate or inhibitor, it can alter the activity of metabolic enzymes, leading to changes in cellular metabolism.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other cyclopropane derivatives. The following table summarizes key findings:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, analgesic | Enzyme modulation |
| Cyclopropane derivative A | Mild anti-inflammatory | Non-specific enzyme inhibition |
| Cyclopropane derivative B | No significant activity | Poor substrate for metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
